An In-Depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride: A Key Intermediate in Central Nervous System Drug Discovery
An In-Depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride: A Key Intermediate in Central Nervous System Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidine Scaffolds
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of fluorine atoms into this privileged structure can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins. This makes fluorinated piperidines, such as 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, highly valuable building blocks in the design of novel therapeutics, particularly for challenging targets within the central nervous system (CNS).[1]
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, a compound of significant interest for researchers engaged in the development of next-generation CNS-acting agents.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters influence its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1189653-33-5 | [2] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [2] |
| Molecular Weight | 276.69 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Soluble in water and polar organic solvents (predicted for hydrochloride salt) | General knowledge |
| pKa | Not available in searched literature |
Synthesis and Mechanistic Considerations
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a cornerstone of medicinal chemistry for the formation of aryl ether linkages.
The general synthetic pathway involves the reaction of a protected 4-hydroxypiperidine with an activated fluoroaromatic compound, followed by deprotection and salt formation. The presence of a strongly electron-withdrawing nitro group on the aromatic ring is critical for activating the fluorine atom towards nucleophilic attack by the hydroxyl group of piperidine.
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 70-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.
Step 2: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
-
Dissolve the N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine (1.0 eq) in a minimal amount of dichloromethane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 5-10 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford 4-(2-fluoro-4-nitrophenoxy)piperidine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A suite of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the fluorine atom.[5][6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the secondary amine hydrochloride.
-
C-H stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O-C stretch: An absorption in the 1200-1250 cm⁻¹ region for the aryl ether linkage.
-
C-F stretch: A strong absorption in the 1100-1200 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for reaction monitoring. A reversed-phase HPLC method would be suitable for this compound.
Hypothetical HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Applications in Drug Discovery
4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders. The strategic placement of the fluoro and nitro groups provides handles for further chemical transformations.
Precursor for CNS-Active Compounds
The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or reductive amination. This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
Caption: Role as a key intermediate in generating diverse drug candidates.
The resulting aniline derivatives are precursors to compounds that have been investigated for their activity as dopamine D4 receptor antagonists.[3][4] The D4 receptor is implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease-related dyskinesias.[3]
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is not publicly available. However, based on the known hazards of related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Toxicity: The toxicological properties of this compound have not been thoroughly investigated. It should be handled as a potentially hazardous substance.
Conclusion
4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential applications in CNS drug discovery. Its synthesis, based on well-established SNAr chemistry, allows for the strategic introduction of a fluorinated phenoxy piperidine scaffold. While detailed experimental and biological data for this specific compound are not widely published, its structural motifs are present in compounds with known biological activity, particularly as modulators of dopamine receptors. As the quest for novel and effective treatments for CNS disorders continues, the utility of such strategically functionalized intermediates is likely to grow, making a thorough understanding of their properties and synthesis crucial for the medicinal chemistry community.
References
-
Naturich Labs, Inc. (2019, October 23). Safety Data Sheet. Retrieved from [Link]
-
Reingruber, R., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(22), 2145-2153. Available at: [Link]
-
Reingruber, R., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Preprint. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium methoxide, 10% solution in methanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Triphenylmethanol, 97%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tris(hydroxymethyl)aminomethane hydrochloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%. Retrieved from [Link]
-
Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Fluorophenoxy)piperidine. Retrieved from [Link]
- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Hanna, G. M., & Lau-Cam, C. A. (1993). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 865-874.
- Asif, M. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1952.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Early, J. V., et al. (2014). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447.
-
Autech. (n.d.). 4-(2-Fluoro-4-nitrophenoxy)piperidine, HCl, 95% Purity, C11H14ClFN2O3, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-Difluorophenoxy)piperidine hydrochloride. Retrieved from [Link]
- SmithKline Beecham Ltd. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
- Pardridge, W. M. (2007). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Journal of Cerebral Blood Flow & Metabolism, 27(2), 227-237.
- Burns, M. P., & Reiss, A. B. (2009). The role of imaging in proof of concept for CNS drug discovery and development.
- Preskorn, S. H. (2014). CNS Drug Development, Lessons Learned, Part 4: The Role of Brain Circuitry and Genes-Tasimelteon as an Example.
- De Vries, M., & Cooper, H. M. (2008). Emerging roles for neogenin and its ligands in CNS development. Journal of Neurochemistry, 106(4), 1483-1492.
- Targ, E. F., & Kocsis, J. D. (1986). Effects of 4-aminopyridine in experimental CNS demyelination. Annals of Neurology, 20(3), 361-364.
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. CAS 1189653-33-5 | 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride - Synblock [synblock.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
